4-[Butyl(methyl)amino]pyridine-2-carboxylic acid
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Overview
Description
4-[Butyl(methyl)amino]pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives This compound features a pyridine ring substituted with a butyl(methyl)amino group at the 4-position and a carboxylic acid group at the 2-position
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, have been found to interact with their targets, leading to changes in cell biology . The interaction often involves the compound binding to its target receptor, which can trigger a series of biochemical reactions within the cell .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to affect various biochemical pathways . These pathways often involve a series of reactions that lead to changes in cell function and can result in various downstream effects .
Result of Action
Similar compounds, such as indole derivatives, have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a wide range of effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Butyl(methyl)amino]pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of 4-aminopyridine with butyl bromide and methyl iodide, followed by carboxylation at the 2-position. The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The carboxylation step can be carried out using carbon dioxide under high pressure or by employing a carboxylating agent such as diethyl carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[Butyl(methyl)amino]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated amino groups.
Substitution: Substituted derivatives with various alkyl or acyl groups.
Scientific Research Applications
4-[Butyl(methyl)amino]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxylic acid: A simpler analog with a carboxylic acid group at the 2-position but lacking the butyl(methyl)amino substitution.
4-Aminopyridine-2-carboxylic acid: Similar structure but with an amino group at the 4-position instead of the butyl(methyl)amino group.
4-Butylpyridine-2-carboxylic acid: Contains a butyl group at the 4-position but lacks the methylamino substitution.
Uniqueness
4-[Butyl(methyl)amino]pyridine-2-carboxylic acid is unique due to the presence of both butyl and methylamino groups at the 4-position, which can significantly influence its chemical reactivity and biological activity. This dual substitution provides a distinct set of properties that can be exploited in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[butyl(methyl)amino]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-4-7-13(2)9-5-6-12-10(8-9)11(14)15/h5-6,8H,3-4,7H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYWQLNFHUEBRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=CC(=NC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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